molecular formula C16H17N3O3 B5968587 methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate

methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate

Cat. No.: B5968587
M. Wt: 299.32 g/mol
InChI Key: UUWWHLLRHWEZIQ-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate: is a complex organic compound belonging to the class of pyrazolopyridines. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic structure containing nitrogen atoms. It is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazolopyridine derivatives and benzoic acid derivatives.

  • Reaction Steps: The synthesis involves multiple steps, including:

    • Condensation Reaction: The pyrazolopyridine core is formed through a condensation reaction between appropriate precursors.

    • Esterification: The benzoic acid derivative is converted to its methyl ester form using methanol in the presence of a strong acid catalyst.

  • Industrial Production Methods:

    • Batch Process: In industrial settings, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions.

    • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolopyridine core. Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern. Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Properties

IUPAC Name

methyl 4-(1,3-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-9-14-12(8-13(20)17-15(14)19(2)18-9)10-4-6-11(7-5-10)16(21)22-3/h4-7,12H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWWHLLRHWEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Pyrazolopyridines: Other derivatives within this class may have comparable properties and applications. Uniqueness: Methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate stands out due to its specific substitution pattern and potential for diverse applications in research and industry.

This compound represents a valuable tool in the field of organic chemistry and pharmaceutical research, with promising applications across various scientific disciplines.

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